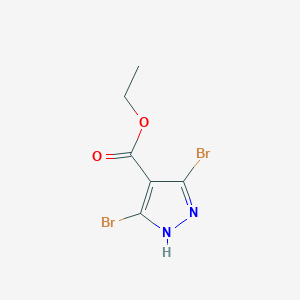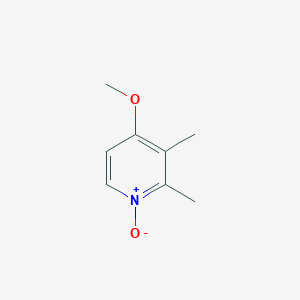![molecular formula C7H12ClNO2 B3030975 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride CAS No. 1181458-31-0](/img/structure/B3030975.png)
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride
説明
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride is a compound of interest in the field of medicinal chemistry due to its bicyclic nature and conformational constraints, which may make it a useful building block for drug discovery. The compound is an unnatural amino acid, and its synthesis and structural analysis are crucial for its potential application in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid has been explored through various methods. One study describes a full synthesis using three key steps: diazomalonate insertion on 4-phtalimido 1-butene, intramolecular cyclization, and chemoselective reduction of the resulting lactam . Other research has focused on synthesizing related structures, such as 3-azabicyclo[3.2.0]heptanes, through methods like [2+2]-photochemical cyclization , and intermolecular [2+2] photocycloaddition . These methods highlight the versatility and creativity in the synthetic approaches to azabicyclic compounds.
Molecular Structure Analysis
Structural studies of related azabicyclic compounds have been conducted using techniques such as NMR spectroscopy and X-ray diffraction. For instance, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied to unambiguously assign the bicyclic carbon and proton resonances . These techniques are essential for confirming the molecular structure and stereochemistry of the synthesized compounds.
Chemical Reactions Analysis
Azabicyclic compounds participate in various chemical reactions that are significant for their transformation into useful derivatives. For example, the Diels-Alder reaction has been employed to synthesize constrained proline analogues, such as exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid . Additionally, Diels–Alder cycloaddition has been used to create fused 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates . These reactions demonstrate the reactivity of azabicyclic compounds and their potential for creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their rigid and constrained structures. While specific data on the physical properties of the compound is not provided, studies on similar compounds have revised specific rotation values and provided insights into their stereochemistry . These properties are important for understanding the behavior of these compounds in biological systems and for their application in drug design.
科学的研究の応用
Synthesis Approaches
- The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid has been studied extensively. Various approaches have been investigated to achieve an efficient synthesis. The optimized route involves diazomalonate insertion, intramolecular cyclization, and chemoselective reduction. This amino acid's unique bicyclic nature and conformational constraints make it a valuable building block in medicinal chemistry (Napolitano et al., 2010).
Applications in Medicinal Chemistry
- 3-Azabicyclo compounds are key intermediates for synthesizing various bioactive molecules. For instance, the synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, highlights the utility of these compounds in creating novel drug molecules (Tararov et al., 2002).
Conformational Analysis and Drug Design
- The structural and conformational analysis of these compounds is crucial for understanding their potential in drug design. For example, the synthesis of conformationally constrained 4-hydroxyprolines, which are derivatives of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, demonstrates their role in designing drugs with specific targeting capabilities (Avenoza et al., 1999).
Use in Peptidomimetics
- Bicyclic amino acids like 3-azabicyclo[4.1.0]heptane-1-carboxylic acid are used in peptidomimetics. They serve as building blocks for peptides and proteins, offering unique structural features that can be leveraged for therapeutic purposes (Avenoza et al., 2002).
Bicyclic Amino Acid Derivatives
- The synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions illustrates the diversity of compounds that can be derived from 3-azabicyclo[4.1.0]heptane-1-carboxylic acid. These derivatives have potential applications in various areas of chemistry and pharmacology (Waldmann & Braun, 1991).
Safety and Hazards
特性
IUPAC Name |
3-azabicyclo[4.1.0]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(7)1-2-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBLESGLOIVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181458-31-0 | |
| Record name | 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)







![tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate](/img/structure/B3030914.png)